4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been found to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
Further research is needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide.
4. Drug design: Further research is needed to optimize the structure of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide and develop more potent and selective BTK inhibitors for the treatment of B-cell malignancies.
Conclusion:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in humans and identify the optimal combination therapy for B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions and potential for off-target effects. Future research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide should focus on clinical trials, combination therapy, mechanism of action, and drug design.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been optimized for high yield and purity, making it suitable for further research. However, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, including the following:
1. Clinical trials: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has not been extensively studied in clinical trials, and further research is needed to evaluate its safety and efficacy in humans.
2. Combination therapy: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to enhance the activity of other anti-cancer agents, and further research is needed to identify the optimal combination therapy for B-cell malignancies.
3.
Synthesemethoden
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2,6-dioxopiperidine to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been optimized to improve its yield and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies. In preclinical studies, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been found to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O3/c20-14-7-5-13(6-8-14)19(27)23(24-17(25)2-1-3-18(24)26)11-12-4-9-15(21)16(22)10-12/h4-10H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSJGGITWWVUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.